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Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B105057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, is a scaffold of significant interest in medicinal

chemistry and materials science.[1][2][3][4] This in-depth technical guide provides a

comprehensive overview of the chemical properties and reactivity of the cinnoline ring system,

offering valuable insights for the rational design and synthesis of novel cinnoline-based

compounds.

Physicochemical and Spectroscopic Properties
Cinnoline (1,2-benzodiazine) is a pale yellow solid with a melting point of 39°C.[5] It is a weak

base, with a pKa of 2.64.[5] The presence and position of substituents on the cinnoline ring can

significantly influence its physicochemical properties.

Spectroscopic Data
The following tables summarize key spectroscopic data for cinnoline and some of its

derivatives, providing a reference for characterization.

Table 1: ¹H NMR Spectroscopic Data of Cinnoline Derivatives
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

Cinnoline CDCl₃

H-3: 8.25 (dd, J=4.2, 1.8 Hz),

H-4: 7.65 (dd, J=8.4, 4.2 Hz),

H-5: 7.95 (d, J=8.4 Hz), H-6:

7.70 (ddd, J=8.4, 6.9, 1.5 Hz),

H-7: 7.80 (ddd, J=8.4, 6.9, 1.5

Hz), H-8: 8.40 (d, J=8.4 Hz)

8-Nitro-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

CDCl₃
7.85 (3H, d), 7.5 (4H, m, Ar-H)

[6]

6-Chloro-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

CDCl₃
7.9 (1H, s), 7.8 (2H, d), 7.5

(4H, m, Ar-H)[6]

8-Methyl-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

CDCl₃
7.9 (1H, s), 7.8 (2H, d), 7.5

(3H, m, Ar-H), 2.3 (3H, s)[6]

Table 2: ¹³C NMR Spectroscopic Data of Cinnoline Derivatives
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Compound Solvent Chemical Shifts (δ, ppm)

Cinnoline CDCl₃

146.2 (C-8a), 145.9 (C-4),

132.3 (C-6), 131.9 (C-8), 129.8

(C-4a), 128.0 (C-5), 127.5 (C-

7), 122.1 (C-3)

8-Nitro-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

Not specified Not available

6-Chloro-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

Not specified Not available

8-Methyl-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

Not specified Not available

Table 3: IR and UV-Vis Spectroscopic Data of Cinnoline Derivatives

Compound IR (KBr, cm⁻¹) UV-Vis (λmax, nm)

Cinnoline Not available 222, 277, 310, 321

8-Nitro-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

3481 (-NH), 3361–3218 (-

NH₂), 3106 (-CH), 1631 (-CO)

[6]

Not available

6-Chloro-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

3480 (-NH), 3360–3217 (-

NH₂), 3105 (-CH), 1630 (-CO),

750 (C-Cl)[6]

Not available

8-Methyl-4-(p-

aminophenylsulfonamido)cinno

line-3-carboxamide

3482 (-NH), 3362–3219 (-

NH₂), 3107 (-CH), 1632 (-CO)

[6]

Not available

Reactivity of the Cinnoline Ring
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The reactivity of the cinnoline ring is dictated by the presence of the two adjacent nitrogen

atoms, which are electron-withdrawing and influence the electron density distribution in both

the pyridazine and benzene rings.

Electrophilic Aromatic Substitution
Electrophilic attack on the cinnoline ring predominantly occurs on the benzene ring, which is

more electron-rich compared to the electron-deficient pyridazine ring.[5] Substitution typically

takes place at the 5- and 8-positions.

Nitration: Nitration of chloro-4-hydroxycinnolines with nitric acid or mixed acid has been

studied, with substitution patterns influenced by the existing substituents.[7]

Halogenation: Bromination of quinolines and other benzazines often yields a mixture of

products, and similar complexity can be expected with cinnoline.[8]

Cinnoline Ring Wheland Intermediate
(Sigma Complex)

Electrophile (E+) 5- or 8-Substituted
Cinnoline

-H+

Click to download full resolution via product page

Caption: Generalized pathway for electrophilic substitution on the cinnoline ring.

Nucleophilic Aromatic Substitution
The pyridazine ring of cinnoline is susceptible to nucleophilic attack, particularly at the 4-

position, due to the electron-withdrawing effect of the nitrogen atoms. The presence of a good

leaving group, such as a halogen, at this position facilitates substitution.
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Caption: Experimental workflow for nucleophilic substitution on a 4-halocinnoline.

N-Oxidation
The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This reaction

typically involves the use of peroxy acids, such as peracetic acid generated in situ from acetic
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acid and hydrogen peroxide.[9] N-oxidation can alter the reactivity of the ring, often activating it

towards further functionalization.

Reduction
Catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established

transformation, and similar reductions can be applied to the cinnoline ring system to produce

dihydro- or tetrahydrocinnoline derivatives.[9]

Metal-Catalyzed Cross-Coupling Reactions
Halogenated cinnolines are valuable substrates for various palladium-catalyzed cross-coupling

reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples a halocinnoline with a boronic acid or its

ester to form a C-C bond.

Sonogashira Coupling: This involves the coupling of a halocinnoline with a terminal alkyne.

Heck Reaction: This reaction forms a C-C bond between a halocinnoline and an alkene.
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Caption: Relationship between halocinnolines and various cross-coupling reactions.

Key Experimental Protocols
The following sections provide detailed methodologies for key reactions involving the cinnoline

ring.

Synthesis of the Cinnoline Core
The Richter synthesis is a classical method for the formation of the cinnoline ring system.[3][6]

[10]

Reaction: Diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.

Starting Material: o-Aminoarylpropiolic acid.
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Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

General Procedure:

The o-aminoarylpropiolic acid is dissolved in aqueous HCl.

The solution is cooled to 0-5 °C.

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

The reaction mixture is stirred for a specified time, then allowed to warm to room

temperature.

The product, typically a 4-hydroxycinnoline-3-carboxylic acid, precipitates and is collected

by filtration.

Typical Yield: Moderate to good, depending on the substrate.

This multi-step synthesis provides access to biologically active 4-aminocinnoline derivatives.[2]

Step 1: Diazotization of Substituted Aniline:

Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.

Cool the solution to 0-5°C in an ice bath.

Slowly add a cold, saturated solution of sodium nitrite (1.0 eq).

Step 2: Coupling with Cyanoacetamide:

Prepare a solution of cyanoacetamide (1.0 eq) and sodium acetate in aqueous ethanol.

Add the cold diazonium salt solution from Step 1 to this mixture with stirring.

The resulting phenylhydrazono(cyano)acetamide is collected by filtration.

Step 3: Intramolecular Cyclization:

To anhydrous AlCl₃ in chlorobenzene, add the product from Step 2.
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Pass nitrogen gas through the mixture and reflux for 2 hours.

After cooling, add dilute HCl and heat on a water bath.

Cool, filter, and wash the solid with dilute NaOH solution.

Recrystallize the product from a suitable solvent (e.g., methanol/water).

Typical Yield: Varies depending on the substituent.

Functionalization of the Cinnoline Ring
This protocol is adapted from general procedures for the N-oxidation of quinolines.[9]

Reagents: Cinnoline, glacial acetic acid, hydrogen peroxide (30-35%).

Procedure:

Dissolve the cinnoline derivative in glacial acetic acid in a round-bottom flask.

Add an excess of aqueous hydrogen peroxide portion-wise to the stirred solution,

maintaining the temperature at 60-70°C with cooling if necessary.

Heat the reaction mixture for several hours, monitoring the reaction by TLC.

After completion, neutralize the mixture with a base (e.g., sodium carbonate) and extract

with an organic solvent (e.g., chloroform).

The product can be purified by distillation under reduced pressure or crystallization.

Typical Yield: Good to excellent.

This general protocol can be adapted for various halocinnoline substrates.[1]

Reagents: Halocinnoline (1.0 eq), boronic acid or pinacol ester (1.2-1.5 eq), palladium

catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq), solvent (e.g.,

dioxane/water, DMF).

Procedure:
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To a flame-dried Schlenk flask, add the halocinnoline, boronic acid, palladium catalyst, and

base.

Add the degassed solvent.

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water

and brine.

Dry the organic layer, concentrate, and purify the crude product by flash column

chromatography.

Typical Yield: Generally good, but dependent on the specific substrates and reaction

conditions.

Table 4: Representative Reaction Yields for Cinnoline Functionalization
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Reaction Substrate Reagents Product Yield (%)

Neber-Bossel

Synthesis

(2-

Aminophenyl)hyd

roxyacetate

1. Diazotization,

2. Reduction, 3.

HCl (boil)

3-

Hydroxycinnoline
60-70%[11]

Borsche-Herbert

Reaction

o-

Aminoacetophen

one

NaNO₂, acid
4-

Hydroxycinnoline
70-90%[11]

Suzuki Coupling
3-

Bromoquinoline

3,5-

Dimethylisoxazol

e-4-boronic acid

pinacol ester

3-(3,5-

Dimethylisoxazol

-4-yl)quinoline

Optimized to

>95%[12]

Sonogashira

Coupling
4-Iodotoluene Phenylacetylene

4-

(Phenylethynyl)to

luene

60%[13]

Catalytic

Hydrogenation
Quinoline

Co-graphene

composite, H₂

1,2,3,4-

Tetrahydroquinoli

ne

90-100%[14]

Conclusion
The cinnoline ring system represents a versatile and valuable scaffold in modern organic

chemistry. A thorough understanding of its chemical properties and reactivity is paramount for

the successful design and synthesis of novel derivatives with tailored biological activities and

material properties. This guide has provided a comprehensive overview of the fundamental

aspects of cinnoline chemistry, including its spectroscopic characterization, reactivity patterns,

and key experimental protocols for its synthesis and functionalization. The presented data and

methodologies serve as a valuable resource for researchers, scientists, and drug development

professionals working with this important heterocyclic motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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